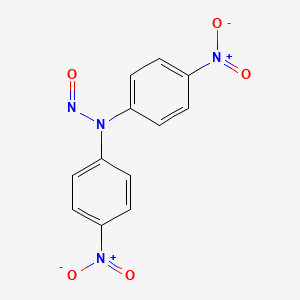

N,N-Bis(4-nitrophenyl)nitrous amide

Description

Contextualization within Nitrous Amide Chemistry and Nitroso Compounds

Nitrous amides are a class of organic compounds characterized by the presence of a nitroso group (–N=O) attached to the nitrogen atom of an amide or a related functional group. researchgate.netresearchgate.net These compounds are a subset of the larger family of N-nitroso compounds, which are known for their chemical reactivity. researchgate.net N-nitrosamides are generally considered to be unstable compounds. researchgate.net

The synthesis of N-nitrosamides can be achieved through the reaction of an N-monosubstituted carboxamide with a nitrosyl cation, which can be generated from nitrous acid in the presence of a strong acid. researchgate.net The carboxamide acts as a nucleophile, attacking the nitrosyl cation, and after the loss of a proton, the N-nitrosamide is formed. researchgate.net

Significance in Advanced Organic Synthesis and Chemical Research

While specific, large-scale applications of N,N-Bis(4-nitrophenyl)nitrous amide are not widely documented in publicly available literature, its structural motifs suggest its potential as an intermediate in specialized organic synthesis. The presence of two nitro groups, which are strong electron-withdrawing groups, significantly influences the electronic properties of the aromatic rings and the reactivity of the entire molecule.

In recent years, the broader class of N-nitrosamides has been explored for its utility in various organic transformations. Synthetic chemists have developed methods to prepare a diverse range of N-nitrosamide derivatives, which have then been used to synthesize other important organic molecules such as amides, esters, thioesters, and various heterocyclic compounds. chemicalbook.com These transformations often take advantage of the reactive nature of the N-nitroso group. chemicalbook.com

Historical Development and Related N-Nitroso Compound Studies

The study of N-nitroso compounds has a long history, with initial reports dating back to the 19th century. spectrabase.com However, it was not until the mid-20th century that significant attention was drawn to this class of compounds due to the discovery of the carcinogenic properties of some of its members, such as N-Nitrosodimethylamine (NDMA). spectrabase.com This discovery spurred extensive research into the biological activities and chemical properties of N-nitroso compounds.

Research in the 1970s further identified the presence of N-nitrosamines in various consumer products and environmental sources. spectrabase.com This led to a deeper investigation into the formation, and reactivity of these compounds. The study of N-nitroso compounds is a mature field, with a wealth of literature on their synthesis and chemical behavior.

Chemical and Physical Properties

Below is a table summarizing some of the known properties of this compound.

| Property | Value | Source |

| CAS Number | 13916-77-3 | rsc.org |

| Molecular Formula | C₁₂H₈N₄O₅ | rsc.org |

| Molecular Weight | 288.22 g/mol | rsc.org |

Structure

3D Structure

Properties

CAS No. |

13916-77-3 |

|---|---|

Molecular Formula |

C12H8N4O5 |

Molecular Weight |

288.22 g/mol |

IUPAC Name |

N,N-bis(4-nitrophenyl)nitrous amide |

InChI |

InChI=1S/C12H8N4O5/c17-13-14(9-1-5-11(6-2-9)15(18)19)10-3-7-12(8-4-10)16(20)21/h1-8H |

InChI Key |

DMTCHVZPELIQPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])N=O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for Nitrous Amides

The formation of nitrous amides, such as N,N-Bis(4-nitrophenyl)nitrous amide, is fundamentally achieved through the nitrosation of a corresponding secondary amine precursor. This section outlines the classical methods for achieving this transformation, with a focus on the specific reactivity of the diarylamine precursor.

Nitrosation Reactions of Amide and Amine Precursors

The critical step in the synthesis of this compound is the introduction of the nitroso group (-N=O) onto the nitrogen atom of the N,N-Bis(4-nitrophenyl)amine precursor. This is typically accomplished through nitrosation reactions.

The most common method for the N-nitrosation of secondary amines is the reaction with a nitrosating agent, which is often generated in situ. nih.gov A typical procedure involves treating the secondary amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org The acid protonates the nitrite ion to form nitrous acid (HNO₂), which then can be further protonated and lose water to form the highly electrophilic nitrosonium ion (NO⁺). libretexts.org

Reaction Scheme: N,N-Bis(4-nitrophenyl)amine + NaNO₂/H⁺ → this compound + H₂O + Na⁺

Other nitrosating agents that can be employed include dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), nitrosyl halides (e.g., NOCl), and nitrosonium tetrafluoroborate (B81430) (NOBF₄). nih.gov For less reactive amines, more powerful nitrosating agents may be required. sci-hub.se

Table 1: Common Nitrosating Agents and their Characteristics

| Nitrosating Agent | Formula | Generation/Conditions | Reactivity |

| Nitrous Acid | HNO₂ | Generated in situ from NaNO₂ and strong acid | Moderate |

| Dinitrogen Trioxide | N₂O₃ | Can be used as a solution in an inert solvent | High |

| Nitrosyl Chloride | NOCl | A gas, can be bubbled through the reaction mixture | High |

| Nitrosonium Tetrafluoroborate | NOBF₄ | A stable salt, used in non-aqueous conditions | Very High |

The reactivity of an amine towards nitrosation is significantly influenced by the electronic nature of its substituents. Electron-donating groups increase the nucleophilicity of the amine nitrogen, thereby accelerating the rate of nitrosation. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen atom, making it less nucleophilic and thus decelerating the reaction. nih.gov

In the case of N,N-Bis(4-nitrophenyl)amine, the two para-nitro groups are potent electron-withdrawing groups. These groups significantly reduce the basicity and nucleophilicity of the amine nitrogen through resonance and inductive effects. Consequently, the nitrosation of N,N-Bis(4-nitrophenyl)amine is expected to be slower and require more forcing conditions compared to the nitrosation of unsubstituted diphenylamine (B1679370) or diarylamines with electron-donating substituents. nih.gov This reduced reactivity may necessitate the use of stronger nitrosating agents or higher reaction temperatures to achieve the desired transformation.

Advanced Amide Bond Formation Techniques relevant to Aryl Amides

While the final step is a nitrosation, the synthesis of the crucial precursor, N,N-Bis(4-nitrophenyl)amine, can be achieved through various established and advanced C-N bond-forming reactions. Traditional methods like the Ullmann condensation have been widely used. wikipedia.org The Ullmann reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine at high temperatures. wikipedia.orgorganic-chemistry.org For the synthesis of N,N-Bis(4-nitrophenyl)amine, this would involve the reaction of 4-nitroaniline (B120555) with 1-halo-4-nitrobenzene.

More contemporary and often milder methods for the synthesis of diarylamines have been developed, including palladium-catalyzed and nickel-catalyzed cross-coupling reactions, as well as photochemical approaches.

Catalytic Approaches (e.g., nickel-catalyzed C-N bond formation)

Modern cross-coupling reactions have become powerful tools for the formation of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent example for the synthesis of aryl amines. wikipedia.orglibretexts.org This reaction can tolerate a wide range of functional groups, including nitro groups. numberanalytics.com

Nickel-catalyzed C-N bond formation has emerged as a cost-effective and efficient alternative to palladium-based systems. beilstein-journals.org These reactions can couple aryl halides with amines to form diarylamines, often under mild conditions. For instance, a nickel-catalyzed oxidative coupling of zinc amides with organomagnesium compounds has been shown to produce diarylamines selectively, tolerating various functional groups. The synthesis of the N,N-Bis(4-nitrophenyl)amine precursor could be envisioned through the coupling of a 4-nitrophenyl halide with a 4-nitrophenylamine derivative using a suitable nickel catalyst and reaction conditions.

Table 2: Comparison of Catalytic Methods for Diarlyamine Synthesis

| Method | Catalyst | Typical Substrates | Key Advantages |

| Ullmann Condensation | Copper | Aryl halides, Amines | Cost-effective catalyst |

| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates, Amines | Broad substrate scope, high functional group tolerance |

| Nickel-Catalyzed Amination | Nickel | Aryl halides, Amines | Lower cost than palladium, mild reaction conditions |

Photochemical Strategies for Amide Synthesis

Photochemical methods offer a green and sustainable alternative for the synthesis of amines and amides, often proceeding under mild conditions without the need for stoichiometric activating agents. Visible-light-mediated radical reactions have been developed for the synthesis of a variety of amides. While not directly forming the nitrous amide, photochemical strategies can be employed for the synthesis of the diarylamine precursor. For example, a selective photochemical synthesis of symmetric diarylamines has been reported through the amination of aryl bromides using a nickel-ammonia complex as both a nitrogen source and a catalyst. This method demonstrates the potential of light-driven reactions in constructing the challenging C-N bonds of diarylamines.

Targeted Synthesis of this compound and Analogous Structures

The creation of the specific molecular framework of this compound hinges on the strategic formation of an N-N bond, a task influenced by the electronic properties of the precursor molecules.

The primary route for the synthesis of this compound involves the N-nitrosation of the corresponding secondary amine, N,N-Bis(4-nitrophenyl)amine. This precursor, a diarylamine, is characterized by the presence of two electron-withdrawing nitro groups on the phenyl rings. These groups significantly decrease the nucleophilicity of the amine nitrogen, making the nitrosation reaction more challenging than for simple dialkylamines.

The standard method for nitrosation, which involves the use of sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), generates the nitrosonium ion (NO⁺) in situ. google.comgoogle.comsielc.com However, due to the deactivating effect of the nitrophenyl groups, more potent nitrosating agents or alternative conditions are often necessary to achieve efficient conversion.

Alternative nitrosating agents that have been developed for less reactive amines and amides could be employed. These include tert-butyl nitrite (TBN), which can effect N-nitrosation under solvent-free, metal-free, and acid-free conditions. acs.orgrsc.org Another approach involves the use of stable, pre-formed nitrosonium ion sources, such as a complex of nitrosonium with a crown ether, [NO⁺·Crown·H(NO₃)₂⁻], which can act as an efficient NO⁺ donor under mild, homogeneous conditions. nih.gov N-Nitrososulfonamides have also been developed as effective transnitrosation reagents that are stable and show high functional group tolerance. nih.govchemrxiv.org

The general reaction mechanism proceeds via the electrophilic attack of the nitrosonium ion on the nitrogen atom of the diarylamine precursor. This is followed by deprotonation to yield the final N-nitrosamine product. The choice of nitrosating agent and reaction conditions is critical to overcoming the reduced reactivity of the N,N-Bis(4-nitrophenyl)amine precursor.

Achieving high yield and purity in the synthesis of bis-aryl nitrous amides like this compound necessitates careful selection of reagents and purification strategies. The deactivating nature of the aryl groups, particularly when substituted with electron-withdrawing functions, can lead to incomplete reactions and the formation of byproducts.

Methodologies that have proven effective for achieving high yields in the synthesis of N-nitrosamines often involve conditions that enhance the electrophilicity of the nitrosating agent or improve the solubility and reactivity of the substrate.

| Methodology | Reagents | Key Advantages | Reported Yields | Reference |

|---|---|---|---|---|

| Solvent-Free Nitrosation | Secondary Amine, tert-Butyl Nitrite (TBN) | Metal-free, acid-free, simple workup, broad substrate scope. | Excellent | acs.orgrsc.org |

| Homogeneous Nitrosation | Secondary Amine, [NO⁺·Crown·H(NO₃)₂⁻] | Mild conditions, efficient source of NO⁺, recyclable crown ether. | High | nih.gov |

| Transnitrosation | Secondary Amine, N-Nitrososulfonamide | Stable reagent, mild conditions, high functional group tolerance. | Good to Excellent | nih.govchemrxiv.org |

For purification, particularly for nitroaromatic compounds, methods may include recrystallization from appropriate solvents. In cases where unreacted secondary amine or other impurities are present, specific purification techniques are required. For instance, processes have been developed for the removal of nitrosamine (B1359907) impurities from N,N-disubstituted nitroaromatic amines by treatment with sulfonic acids, which decompose the unwanted nitrosamine. Such a strategy could potentially be adapted to purify the desired N-nitrosamine product from starting materials.

Derivatization and Structural Modifications of N-Phenyl Nitrous Amides

N-phenyl nitrous amides and their diaryl analogs can undergo a variety of chemical transformations, allowing for their derivatization and structural modification. These reactions primarily target the N-nitroso group or the aromatic rings.

One of the most fundamental reactions is denitrosation , the removal of the nitroso group to regenerate the parent secondary amine. google.comnih.gov This reaction is typically acid-catalyzed and can be accelerated by the presence of nucleophiles. nih.gov This process is not only a degradation pathway but also a synthetic tool, as the regenerated amine can be used in subsequent reactions.

The N-nitroso group can also be reduced to form a hydrazine. The reduction of diarylnitrosamines to their corresponding 1,1-diarylhydrazines can be achieved using various reducing agents. acs.org However, conditions must be carefully controlled to prevent over-reduction to the parent diarylamine and ammonia. acs.orgnih.gov A metal-free approach using thiourea (B124793) dioxide in an aqueous medium has been reported for the reduction of aryl-N-nitrosamines to the corresponding hydrazines in good to excellent yields. rsc.org

| Reaction Type | Reagents/Conditions | Product | Significance | Reference |

|---|---|---|---|---|

| Denitrosation | Acid (e.g., HCl), Nucleophiles | Parent Secondary Amine | Regeneration of precursor for further synthesis. | google.comnih.gov |

| Reduction to Hydrazine | LiAlH₄, Zn/Acetic Acid, Thiourea Dioxide | 1,1-Diarylhydrazine | Formation of a new functional group. | acs.orgnih.govrsc.org |

| Photochemical Decomposition | UV Light | Various degradation products | Controlled release of NO or structural cleavage. | acs.org |

| Fischer-Hepp Rearrangement | Strong Acids (e.g., HCl) | C-Nitroso Aromatic Amine | Isomerization to a C-nitroso compound. | acs.org |

Photochemical modification is another avenue for derivatization. N-nitrosamines are known to be photolabile and can decompose upon exposure to UV light. acs.org This property can be harnessed for controlled degradation or for the release of nitric oxide (NO), which is of interest in biomedical applications.

For diarylnitrosamines, the Fischer–Hepp rearrangement is a characteristic reaction that occurs under strong acid conditions. This reaction involves the migration of the nitroso group from the nitrogen atom to the para-position of one of the aromatic rings, yielding a C-nitroso diarylamine. acs.org This provides a route to an isomeric structure with a different substitution pattern.

Molecular Structure and Advanced Characterization

Spectroscopic Analysis for Detailed Structural Elucidation

Spectroscopic methods are indispensable for mapping the connectivity and chemical environment of atoms within a molecule.

Fourier-transform infrared (FT-IR) spectroscopy would be a primary tool for identifying the key functional groups. Specific vibrational frequencies would be expected for the symmetric and asymmetric stretching of the nitro groups (NO₂), the stretching of the N-N and N=O bonds within the nitrous amide moiety, and the various C-H and C=C vibrations of the aromatic rings. The precise positions of these bands would offer insights into the electronic effects at play within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy would provide critical information on the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. In the ¹H NMR spectrum, the protons on the two equivalent 4-nitrophenyl rings would likely appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The chemical shifts of these protons would be influenced by the strong electron-withdrawing nature of the nitro groups.

Similarly, the ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the aromatic rings and potentially a signal for the carbon atoms attached to the central nitrogen. The chemical shifts would provide further evidence of the electronic structure.

High-resolution mass spectrometry (HRMS) would be essential for confirming the exact molecular formula of N,N-Bis(4-nitrophenyl)nitrous amide by providing a highly accurate mass-to-charge ratio of the molecular ion. Furthermore, analysis of the fragmentation pattern would reveal how the molecule breaks apart under ionization, offering clues about the relative strengths of its chemical bonds and the stability of the resulting fragments.

Solid-State Structural Investigations

To understand how molecules of this compound arrange themselves in the solid state, crystallographic studies are paramount.

The data from single-crystal X-ray diffraction would also illuminate the intermolecular forces that govern the crystal packing. Given the presence of nitro groups and aromatic rings, one might anticipate significant π-stacking interactions between the phenyl rings of adjacent molecules. While conventional hydrogen bonding is absent, weak C-H···O interactions involving the nitro groups and aromatic protons could also play a role in stabilizing the crystal lattice.

Purity Assessment and Advanced Analytical Techniques (e.g., HPLC)

The determination of purity is a critical aspect of the characterization of any chemical compound, ensuring that it is free from significant levels of impurities that could interfere with subsequent applications or studies. For compounds like this compound, High-Performance Liquid Chromatography (HPLC) stands out as a primary and powerful analytical technique for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of modern analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. Its application in the analysis of aromatic nitro compounds is well-established. For this compound, an HPLC method would be developed to separate the main compound from any starting materials, by-products, or degradation products.

A typical HPLC system for the analysis of this compound would likely involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The two nitro groups in this compound impart a significant degree of polarity to the molecule, which would be a key factor in the selection of the appropriate column and mobile phase composition.

Illustrative HPLC Purity Data

Due to the absence of specific published research detailing the HPLC analysis of this compound, the following table represents a typical data presentation for purity assessment based on methods used for structurally related compounds. This data is for illustrative purposes to demonstrate the type of information generated from an HPLC analysis.

| Parameter | Value |

| Compound | This compound |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm |

| Retention Time | 8.5 min |

| Purity | >98% |

Advanced Analytical Techniques

Beyond HPLC, a comprehensive characterization of this compound would involve a suite of advanced analytical techniques to confirm its structure and identity. These would include:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for elucidating the molecular structure.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the N-N=O stretching of the nitrous amide and the N-O stretching of the nitro groups.

The combination of these techniques provides a robust and comprehensive assessment of the purity and structural integrity of this compound.

Reactivity and Reaction Mechanisms

Transformations Involving the Nitrous Amide Moiety and Aromatic Rings

The chemical transformations of N,N-Bis(4-nitrophenyl)nitrous amide are primarily focused on the hydrolysis of the central nitrous amide bond and the reduction of the peripheral nitro and nitrous amide functional groups.

Hydrolysis Pathways of the Nitrous Amide Bond

The N-N=O linkage in this compound is susceptible to cleavage under both acidic and basic conditions. Acid-catalyzed hydrolysis can often occur as a competing side reaction during nitrosation attempts with aqueous nitrous acid. nih.govsci-hub.se

Acid-Catalyzed Hydrolysis: In an acidic medium, the nitrous amide can be protonated. The resulting intermediate can then decompose through a mechanism analogous to the decomposition of N-nitrosamide intermediates in other reactions. mdpi.com A proposed pathway involves the formation of a diazonium-like cation upon the loss of water from a tautomer. This highly reactive cation would then be quenched by water, leading to the cleavage of the N-N bond and the formation of the corresponding secondary amine, N,N-bis(4-nitrophenyl)amine, and nitrous acid. mdpi.com

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis can proceed via nucleophilic attack of a hydroxide (B78521) ion. rsc.org Drawing analogy from the hydrolysis of N-nitrosoureas, the reaction likely involves the attack of OH⁻ at the nitrogen atom of the nitrous amide, forming a tetrahedral intermediate. This intermediate would then collapse, cleaving the N-N bond to release the N,N-bis(4-nitrophenyl)amide anion and a nitroxylic acid (HNO) equivalent, which would be unstable under these conditions. rsc.org

Reduction Reactions of Nitro and Nitrous Amide Functional Groups

The presence of three reducible groups—two aromatic nitro groups and the nitrous amide linkage—allows for a range of reduction products depending on the reagents and conditions used. A significant challenge in the chemistry of such molecules is the selective reduction of one functional group in the presence of others. researchgate.net

Reduction of Aromatic Nitro Groups: The nitro groups on the two phenyl rings can be reduced to form a variety of products. Standard methods for reducing aromatic nitro groups to primary amines include catalytic hydrogenation or the use of dissolving metals in acid. masterorganicchemistry.comwikipedia.org

The stepwise reduction of a nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov While the initial reduction of the nitro group is often the slower step, the subsequent reduction of the nitroso intermediate is typically much faster. nih.gov Under controlled conditions, it is possible to isolate the N-arylhydroxylamine intermediate. libretexts.org

| Reagent/Catalyst | Product from Nitro Group | Reference(s) |

| H₂, Pd/C, PtO₂, or Raney Ni | Primary Amine (-NH₂) | masterorganicchemistry.comwikipedia.org |

| Fe, Sn, or Zn in HCl | Primary Amine (-NH₂) | masterorganicchemistry.com |

| Zn dust and NH₄Cl | Hydroxylamine (-NHOH) | wikipedia.orglibretexts.org |

| SnCl₂ or CrCl₂ | Oxime (=NOH) (less common for aromatics) | wikipedia.org |

This table provides a summary of common reagents for the reduction of aromatic nitro groups and the primary products formed.

Reduction of the Nitrous Amide Group: The N-N bond of the nitrous amide group can also be cleaved reductively. Reagents like Raney nickel can be used to cleave the N-N bond in nitrosamines, and similar reactivity is expected for nitrosamides, which would yield the corresponding secondary amine, N,N-bis(4-nitrophenyl)amine. nih.gov The selective reduction of the nitro groups without affecting the sensitive nitrous amide linkage is synthetically challenging, as many reducing agents for nitro groups can also cleave the N-N bond. researchgate.net

Nucleophilic Substitution Reactions on the Nitrophenyl Rings

The presence of nitro groups, which are powerful electron-withdrawing entities, greatly influences the reactivity of the aromatic rings. nih.gov This effect deactivates certain positions for electrophilic substitution but makes the phenyl rings susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net In this compound, the nitro groups at the para position strongly activate the carbon atom to which they are attached, as well as the ipso-carbon (the carbon attached to the central nitrogen), for attack by nucleophiles.

The mechanism for SNAr reactions typically involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

Leaving Group Departure: The leaving group, in this case, potentially one of the nitrophenyl groups attached to the amide nitrogen, would depart to restore the aromaticity of the ring.

While direct substitution of the nitro groups themselves is possible under certain conditions, it is more common for other leaving groups on a substituted ring to be displaced. In the context of this compound, a nucleophile could potentially attack one of the nitrophenyl rings, leading to the displacement of the entire -(N(NO)ArNO2) group if it were a suitable leaving group, although C-N bond cleavage is a more likely pathway. Reactions involving halo-substituted nitropyridines have shown that nitro-group migration can sometimes occur alongside the expected nucleophilic substitution, particularly in polar aprotic solvents. clockss.org

Table 1: Factors Influencing Nucleophilic Substitution on Nitrophenyl Rings

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Nucleophile Strength | Increases with stronger nucleophiles | A more potent nucleophile more readily attacks the electron-deficient ring. |

| Solvent Polarity | Generally favored by polar aprotic solvents | These solvents can solvate the cation but not the nucleophile, increasing its reactivity. clockss.org |

| Leaving Group Ability | Increases with better leaving groups | A more stable leaving group facilitates the second step of the SNAr mechanism. |

| Electronic Effects | Strongly activated by electron-withdrawing groups (e.g., -NO₂) | The nitro groups stabilize the negatively charged Meisenheimer complex intermediate. nih.govresearchgate.net |

C-N Bond Activation and Cleavage Methodologies

The C-N bond in amides is generally robust due to resonance stabilization, which imparts a partial double-bond character. chinesechemsoc.org However, various methodologies have been developed to activate and cleave this bond, which are applicable to the this compound structure. researchgate.net

Transition-metal catalysis is a prominent strategy for C-N bond activation. rsc.org Metals like palladium, rhodium, and nickel can insert into the C-N bond via oxidative addition, forming reactive organometallic intermediates that can undergo further transformations. researchgate.netrsc.org For example, nickel-catalyzed cleavage of C-N bonds in aromatic amides has been used to form C-B bonds. rsc.org

Organocatalytic methods have also emerged. For instance, a catalyst combining an N-heterocyclic carbene (NHC) with a hydrogen-bonding donor can activate the amide carbonyl, facilitating C-N bond cleavage. nih.gov The NHC attacks the carbonyl, while the hydrogen-bonding component activates the amide, making it more susceptible to ring-opening or other cleavage reactions. researchgate.netnih.gov Other approaches include using allyl bromide to "unlock" amides for divergent synthesis of other nitrogen-containing functional groups. nih.gov Given the electronic properties of this compound, the C(aryl)-N(amide) bond would be a primary target for such cleavage methodologies.

Table 2: Methodologies for C-N Bond Cleavage in Amides

| Methodology | Catalyst/Reagent Example | General Mechanism | Reference |

|---|---|---|---|

| Transition-Metal Catalysis | Ni(cod)₂/IMes, [Rh(OH)(cod)]₂ | Oxidative addition of the metal into the C-N bond. | rsc.org |

| Organocatalysis | N-Heterocyclic Carbene (NHC) + Squaramide | NHC attacks the amide carbonyl, activated by H-bonding. | nih.gov |

| Reagent-Mediated Cleavage | Allyl Bromide | Treatment with allyl bromide creates a platform for accessing diverse N-containing groups. | nih.gov |

| Photoinduced Oxidation | Alkaline environment, light | Photoinduced oxidative N-dealkylation of aryl tertiary amines and amides. | organic-chemistry.org |

Photochemical and Thermal Transformations of Nitrous Amides

Nitro compounds are often thermodynamically unstable and can undergo decomposition upon exposure to heat or light. libretexts.org The decomposition of nitroalkanes, for instance, is a highly exothermic process. acs.org Primary N-nitrosamides are also known to be thermally unstable, with their decomposition pathways being dependent on factors like pH. researchgate.net

For this compound, thermal stress would likely lead to the cleavage of the relatively weak N-N bond in the nitrous amide group, potentially generating a nitrene intermediate and nitric oxide (NO). The N-nitroso group (N=O) itself can be a source of reactive species. The decomposition could also involve the nitro groups, which are known to participate in redox reactions within molecules. nih.gov

Photochemical transformations of aromatic nitro compounds often involve the excitation of the nitro group to a triplet state. This excited state can then participate in various reactions, such as hydrogen abstraction or cycloadditions. Aromatic nitro compounds also exhibit n→π* transitions, which absorb light at specific wavelengths (around 330 nm for nitrobenzene), initiating these photochemical processes. libretexts.org

Electronic Effects of Nitro Groups on Reactivity and Stability

The two nitro groups are the most influential substituents in this compound, profoundly affecting its electronic structure, reactivity, and stability. researchgate.net

Inductive and Resonance Effects: The nitro group is a potent electron-withdrawing group through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect (delocalization of the ring's pi-electrons onto the nitro group). researchgate.net This dual effect creates a significant electron deficiency on the aromatic rings. In a related compound, N,N-Bis(4-nitrophenyl)acetamide, the nitro groups show good conjugation with their respective phenyl rings, indicating effective electron withdrawal. nih.gov

Reactivity: The strong electron-withdrawing nature of the nitro groups deactivates the phenyl rings toward electrophilic aromatic substitution. Conversely, it activates the rings for nucleophilic aromatic substitution by stabilizing the anionic Meisenheimer complex intermediate. nih.govresearchgate.net The electron-deficient nature of the molecule also makes it a good candidate for forming charge-transfer complexes with electron-rich aromatic hydrocarbons. libretexts.org

Table 3: Summary of Electronic Effects of Nitro Groups

| Effect | Description | Consequence for this compound |

|---|---|---|

| Inductive Withdrawal (-I) | Withdrawal of electron density through the sigma bond framework. | Increases the acidity of any proximal C-H protons and enhances the electrophilicity of the aromatic ring. |

| Resonance Withdrawal (-M) | Delocalization of pi-electrons from the aromatic ring onto the nitro group. | Creates significant positive charge at the ortho and para positions, strongly activating the ring for nucleophilic attack. nih.govresearchgate.net |

| High Polarity | The N⁺-O⁻ bonds in the nitro group create a large local dipole. | Leads to a high molecular dipole moment, affecting solubility and intermolecular interactions. libretexts.org |

| Thermodynamic Instability | Nitro compounds are high-energy species. | Prone to exothermic decomposition under thermal or photochemical conditions. libretexts.org |

Computational and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Molecular Geometry

No published studies using DFT to analyze the electronic structure and molecular geometry of N,N-Bis(4-nitrophenyl)nitrous amide were found.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Significance

There is no available data on the HOMO-LUMO gap or analysis of the frontier molecular orbitals for this specific compound.

Energetic Landscape and Conformational Analysis

Information regarding the energetic landscape and conformational analysis of this compound through computational methods is not available in the literature.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

No molecular dynamics simulation studies concerning the conformational space or solvent effects on this compound have been published.

Mechanistic Insights from Computational Modeling

There is a lack of published research using computational modeling to provide mechanistic insights into the reactions of this compound.

Elucidation of Reaction Pathways and Transition State Geometries

No data exists in the scientific literature on the elucidation of reaction pathways or the calculation of transition state geometries for this compound.

Prediction of Reaction Kinetics and Thermodynamic Parameters

The prediction of reaction kinetics and thermodynamic parameters for this compound via computational modeling has not been reported in available research.

Structure-Reactivity and Structure-Function Correlations from Theoretical Data

Extensive searches for computational and theoretical studies specifically focused on "this compound" did not yield any publicly available research literature or data. As a result, a detailed analysis of its structure-reactivity and structure-function correlations based on theoretical data cannot be provided at this time.

The investigation for computational chemistry data, including Density Functional Theory (DFT) or other molecular modeling studies for the compound with CAS number 13916-77-3, did not retrieve any specific findings. Consequently, the generation of data tables detailing theoretical parameters such as optimized geometry, electronic properties, or energetic data is not possible.

While research exists for structurally related compounds, such as other nitrophenyl amines and amides, this information is not directly applicable to "this compound" and has been excluded to adhere strictly to the scope of the requested article. Further research and publication in the field of computational chemistry would be required to establish the structure-reactivity and structure-function correlations for this specific compound.

Advanced Applications in Chemical Research

N,N-Bis(4-nitrophenyl)nitrous Amide as a Chemical Probe or Reagent

The unique electronic and structural characteristics of this compound position it as a potentially valuable, yet underexplored, reagent in organic chemistry.

Utilization in Investigating and Elucidating Reaction Mechanisms

N-nitroso compounds are well-known for their ability to serve as sources of various reactive species, a property that can be exploited to study reaction pathways. This compound could theoretically be used to investigate reaction mechanisms in several ways:

Nitrosating Agent: N-nitroso compounds can act as nitrosating agents, transferring a nitroso group to other molecules. The rate and selectivity of this transfer would be heavily influenced by the two electron-withdrawing 4-nitrophenyl groups, making the molecule a unique tool for studying the electronic effects on nitrosation reactions.

Source of Radicals or Cations: Upon thermal or photochemical decomposition, N-nitroso compounds can generate radicals or cationic species. The stability and reactivity of the resulting bis(4-nitrophenyl)aminyl radical or cation would be of fundamental interest in physical organic chemistry. The study of its subsequent reactions could provide insight into radical or cationic reaction mechanisms.

Trapping Agent: The reactive nature of the species generated from this compound could allow it to act as a trapping agent for transient intermediates in other chemical reactions, thereby helping to elucidate the steps of those reactions.

While direct studies on this compound are scarce, the general reactivity of N-nitroso compounds suggests its potential in these areas.

Application as an Intermediate in Complex Molecule Synthesis

The synthesis of complex organic molecules often relies on the use of versatile intermediates that can be transformed into a variety of other functional groups. This compound could serve as such an intermediate. The nitro groups on the phenyl rings can be reduced to amines, which can then undergo a wide range of further reactions, such as diazotization, acylation, or alkylation. The nitrous amide group itself can be a precursor to other functionalities.

A plausible, though not explicitly documented, synthetic application would be the transformation of this compound into novel heterocyclic compounds. The combination of the amine and nitroso functionalities, along with the potential for modifying the nitrophenyl groups, provides a scaffold for constructing complex ring systems.

Role in the Development of Novel Organic Methodologies and Transformations

The development of new synthetic methods is a cornerstone of organic chemistry. The unique reactivity of this compound could be harnessed to develop novel chemical transformations. For instance, its potential to generate highly reactive species under specific conditions could be the basis for new carbon-nitrogen or nitrogen-nitrogen bond-forming reactions.

Furthermore, the two nitrophenyl groups could act as directing groups in catalytic reactions, enabling regioselective functionalization of the molecule. Research into the catalytic hydrogenation of related compounds like N-4-nitrophenyl nicotinamide (B372718) has shown that the nitrophenyl group can be selectively reduced, suggesting that similar selective transformations could be developed for this compound. mit.edu

Advanced Material Science and Sensing Applications

The field of materials science is increasingly focused on the design of "smart" materials with tunable properties. The structural features of this compound make it an interesting candidate for the development of such materials.

Design and Synthesis of Chemosensors and Receptors Based on Nitrophenyl-Amide Scaffolds

Chemosensors are molecules designed to detect the presence of specific chemical species. The nitrophenyl group is a common component in chemosensors due to its strong electron-withdrawing nature, which can lead to observable changes in color or fluorescence upon interaction with an analyte. An amide-like scaffold can provide specific binding sites for guest molecules.

While there are no specific reports on chemosensors derived from this compound, the principles of chemosensor design suggest its potential. The two nitrophenyl groups could act as signaling units, while the central nitrogen atom and the nitroso group could be part of a binding site. The interaction with an analyte, such as an anion or a metal ion, could perturb the electronic structure of the molecule, leading to a detectable spectroscopic response.

Exploration in Supramolecular Chemistry and Molecular Recognition (Hydrogen bonding, π-π interactions)

Supramolecular chemistry involves the study of non-covalent interactions between molecules. These interactions, such as hydrogen bonding and π-π stacking, are crucial for the self-assembly of molecules into larger, organized structures.

The structure of this compound is rich in features that can participate in supramolecular interactions:

Hydrogen Bonding: While the nitrous amide itself does not have a hydrogen bond donor, the oxygen atoms of the nitro groups can act as hydrogen bond acceptors.

π-π Interactions: The electron-deficient nitrophenyl rings are excellent candidates for π-π stacking interactions with electron-rich aromatic systems.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of the nitro and nitroso groups, which can lead to strong dipole-dipole interactions.

The study of the related compound, N,N-Bis(4-nitrophenyl)acetamide, has shown that the dihedral angles between the phenyl rings and the amide group are influenced by the electron-deficient nature of the rings. researchgate.net This suggests that the geometry of this compound would also be finely tuned to optimize non-covalent interactions in the solid state. These interactions could be exploited to create self-assembling materials with interesting properties.

Future Directions and Emerging Research Avenues

Exploration of Green and Sustainable Synthetic Routes for N,N-Bis(4-nitrophenyl)nitrous Amide

The synthesis of N-nitroso compounds is traditionally reliant on methods that are often inconsistent with the principles of green chemistry. Future research will prioritize the development of more environmentally benign pathways to this compound.

Key strategies include:

Solvent-Free and Metal-Free Conditions: One promising approach involves the use of reagents like tert-butyl nitrite (B80452) (TBN) under solvent-free conditions. rsc.org This method has proven effective for a broad range of secondary amines, offering excellent yields and an easy isolation procedure without the need for metal catalysts or harsh acids. rsc.org

Electrochemical Synthesis: Electrochemical methods are inherently green, as they use electricity as a clean reagent. researchgate.net These techniques can be finely controlled to achieve high selectivity and allow for the safe handling of reactive intermediates. researchgate.net The application of electrochemical flow cells could overcome traditional limitations of batch processes, making the synthesis more scalable and efficient.

Alternative Reaction Media: The use of sustainable solvents is a cornerstone of green chemistry. Supercritical carbon dioxide (scCO₂) presents an attractive alternative to conventional organic solvents for diazotisation and coupling reactions, eliminating the need for mineral acids and reducing electrolyte-rich wastewater. researchgate.net Similarly, glycerol, a byproduct of the biodiesel industry, is being explored as a sustainable reaction medium for various organic syntheses. rsc.org

Table 1: Promising Green Synthetic Strategies

| Methodology | Reagents/Conditions | Key Advantages |

|---|---|---|

| Solvent-Free Synthesis | tert-butyl nitrite (TBN), heat | Eliminates solvent waste, metal- and acid-free, high yields. rsc.org |

| Electrochemical Synthesis | Electrochemical flow cells | Uses clean electrical current, high selectivity, enhanced safety. researchgate.net |

| Supercritical Fluids | Supercritical CO₂, heat | Environmentally benign solvent, avoids mineral acids. researchgate.net |

| Bio-based Solvents | Glycerol | Sustainable and renewable, potential for novel reactivity. rsc.org |

Advanced Mechanistic Investigations into Complex Reaction Pathways

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and unlocking new applications. Future studies will likely employ advanced analytical and spectroscopic techniques to probe these pathways.

Formation Mechanism: The nitrosation of amides is mechanistically distinct from that of amines. Research suggests that the process involves a slow, rate-determining proton transfer from a protonated nitroso-amide intermediate. psu.edu A key area of investigation is the initial site of attack by the nitrosating agent. It has been proposed that nitrosation first occurs at the more nucleophilic carbonyl oxygen, forming an O-nitroso isomer, which then rapidly rearranges to the more thermodynamically stable N-nitroso-amide. psu.edu Elucidating this pathway for the bis(4-nitrophenyl) derivative will be a significant focus.

Decomposition Pathways: The stability of the nitrous amide functionality is a critical parameter. Photochemical decomposition is a likely pathway, proceeding via homolytic cleavage of the N-N bond to generate an amino radical and a nitric oxide radical, similar to what is observed for related N-nitrosamines. acs.org Investigating the kinetics and products of both thermal and photochemical degradation will provide vital data on the compound's stability and potential reactivity.

Role of Nitrosating Agents: The efficiency of nitrosation is highly dependent on the specific nitrosating agent used. While nitrous acid is effective, agents like dinitrogen trioxide (N₂O₃) are more powerful and offer superior atom economy. researchgate.netnih.gov Mechanistic studies will aim to quantify the reaction kinetics with various nitrosating agents to identify the most efficient conditions for synthesis.

Development of Catalytic Applications Involving the Nitrous Amide Functionality

The unique electronic and structural features of this compound suggest its potential use in catalysis, either as a ligand, a precursor to a catalyst, or a substrate in catalytic transformations.

Catalytic Reduction of Nitro Groups: The two nitro groups on the phenyl rings are prime targets for catalytic reduction. Heterogeneous single-site palladium catalysts have shown high efficacy in the reductive amidation of nitroarenes, a process that proceeds through a nitroso intermediate. acs.org Applying similar catalytic systems to this compound could yield novel diamino compounds, which are valuable building blocks for polymers and other functional materials.

Catalysis of Amide Bond Formation/Cleavage: The related process of transamidation has been shown to be catalyzed by metal oxides like Al₂O₃. nih.gov Future research could explore whether the nitrous amide group can be similarly activated, potentially leading to novel catalytic methods for forming or cleaving N-N or C-N bonds.

Ligand Development: Upon reduction of the nitro groups to amines, the resulting molecule could serve as a multidentate ligand for transition metals. The electronic properties of the central linker and the aryl groups could be tuned to create catalysts for a variety of organic transformations.

Integration into Advanced Functional Materials Design and Fabrication

The rigid, electron-deficient structure of this compound makes it an intriguing candidate for incorporation into advanced functional materials.

Redox-Active Polymers: The reversible reduction of the nitro groups could be exploited in the design of redox-active polymers. By incorporating the molecule into a polymer backbone, materials could be fabricated with tunable electronic and optical properties, finding potential use in sensors, electrochromic devices, or energy storage.

Precursor for Porous Materials: The reduction of the nitro groups to amines creates functional handles for further reactions. This diamino derivative could be used as a monomer in the synthesis of porous organic polymers (POPs) or metal-organic frameworks (MOFs). The resulting materials would possess high surface areas and tailored pore environments, making them suitable for gas storage, separation, and catalysis.

Nonlinear Optical (NLO) Materials: Molecules with significant charge-transfer character, often found in push-pull systems containing electron-donating and electron-withdrawing groups, can exhibit large second-order NLO responses. While the title compound is electron-deficient, its derivatives, particularly after selective functionalization, could be designed to possess these properties for applications in photonics and optical communications.

Table 2: Potential Applications in Functional Materials

| Material Type | Role of the Nitrous Amide Scaffold | Potential Application |

|---|---|---|

| Redox-Active Polymers | Serves as a redox-active monomer after nitro-group reduction. | Chemical sensors, electrochromic windows. |

| Porous Organic Polymers | Acts as a rigid building block after conversion to a diamine. | Gas separation, heterogeneous catalysis. |

| Nonlinear Optical Materials | Forms the core of a push-pull chromophore upon functionalization. | Optical switching, frequency doubling. |

Synergistic Experimental and Computational Studies for Predictive Chemistry

The synergy between experimental synthesis and computational modeling is a powerful paradigm for accelerating chemical discovery. For this compound, this approach can provide deep insights and guide future research directions.

Predicting Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to map out the potential energy surfaces of formation and decomposition reactions. nih.gov This allows for the identification of transition states and intermediates, providing a theoretical basis for experimentally observed phenomena, such as the proposed O-nitrosation followed by rearrangement. psu.edu

Modeling Molecular Properties: Computational methods can predict key molecular properties, including geometry, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties. researchgate.net Experimental data, such as the X-ray crystal structure of a closely related compound, N,N-Bis(4-nitrophenyl)acetamide, provides a critical benchmark for validating and refining these computational models. nih.govresearchgate.net

Designing Novel Structures: Once a computational model is validated against experimental data, it can be used to predict the properties of hypothetical derivatives. This in silico screening allows researchers to prioritize synthetic targets with desired functionalities, such as enhanced catalytic activity or specific optical properties, thereby making the research and development process more efficient. The combination of experimental and computational studies on the activation of chemical bonds in pincer complexes serves as a model for this synergistic approach. weizmann.ac.il

Table 3: Synergy Between Experimental and Computational Methods

| Research Goal | Computational Technique (Prediction) | Experimental Technique (Validation) |

|---|---|---|

| Elucidate Reaction Mechanism | DFT (Transition State Searching, IRC) | Kinetic Studies, Isotope Labeling, Spectroscopic detection of intermediates. psu.edu |

| Determine Molecular Structure | Geometry Optimization | X-ray Crystallography, NMR Spectroscopy. nih.gov |

| Assign Spectroscopic Data | Frequency Calculations | Infrared (IR) & Raman Spectroscopy, UV-Vis Spectroscopy. researchgate.net |

| Design New Molecules | Property Calculations (e.g., HOMO-LUMO gap) | Synthesis and characterization of targeted derivatives. |

Q & A

Q. How can the crystal structure of N,N-Bis(4-nitrophenyl)nitrous amide be determined experimentally?

Single-crystal X-ray diffraction is the primary method. Crystals are grown via recrystallization from solvents like dichloromethane/hexane. The SHELX system (e.g., SHELXL for refinement) is widely used for structural determination, leveraging high-resolution data to resolve bond lengths, angles, and intermolecular interactions. For example, dihedral angles between aromatic rings and nitro groups can reveal conjugation effects .

Q. What synthetic routes are available for this compound?

A common approach involves nitrosation of the corresponding secondary amine using sodium nitrite under acidic conditions. Optimization includes controlling temperature (0–5°C) and stoichiometry to minimize byproducts. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How is NMR spectroscopy employed to confirm the structure of nitrous amide derivatives?

H and C NMR spectra identify substituent environments. For this compound, key signals include aromatic protons (δ 7.5–8.5 ppm) and nitrosamine protons (if present). Comparative analysis with similar compounds (e.g., N,N-bis(2-hydroxypropyl)nitrous amide) validates assignments .

Q. What purification techniques are effective for isolating this compound?

Recrystallization using solvent pairs (e.g., dichloromethane/hexane) improves purity. Column chromatography with silica gel and ethyl acetate/hexane gradients separates nitro-containing byproducts. Purity is confirmed via melting point analysis and HPLC .

Q. Which spectroscopic methods characterize nitro group interactions in nitrous amides?

- IR spectroscopy : Nitro symmetric/asymmetric stretches (~1350 cm and ~1520 cm).

- UV-Vis : Absorption bands at 300–400 nm due to n→π* transitions in nitro groups.

- XPS : Nitrogen 1s peaks confirm nitro and amide environments .

Advanced Questions

Q. How do nitro groups influence conformational dynamics in this compound?

Electron-withdrawing nitro groups reduce rotational freedom between aromatic rings and the nitrosamide core. X-ray data show dihedral angles of ~39–63° between the amide plane and phenyl rings, driven by conjugation and steric effects. Computational studies (DFT) can model energy barriers for rotation .

Q. What experimental strategies resolve contradictions in thermal stability data?

Q. How can computational methods predict reactivity of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, nitro groups lower LUMO energies, enhancing susceptibility to reduction. MD simulations model solvation effects on reactivity .

Q. What challenges arise in achieving enantiomeric purity, and how are they addressed?

Nitrous amides with chiral centers require asymmetric synthesis (e.g., chiral catalysts) or resolution via chiral HPLC. Racemization risks under acidic conditions necessitate pH control during synthesis .

Q. How do nitro groups affect crystal packing and intermolecular interactions?

Nitro groups engage in π-π stacking (aromatic rings) and hydrogen bonding (amide protons). In this compound, inversion symmetry-related O···N contacts (2.94 Å) stabilize the lattice. Hirshfeld surface analysis quantifies these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.